Methyl 5-(3,4-dichlorophenyl)pyridine-3-carboxylate
Overview
Description
Methyl 5-(3,4-dichlorophenyl)pyridine-3-carboxylate is an organic compound that belongs to the class of pyridine carboxylates It is characterized by the presence of a pyridine ring substituted with a methyl ester group at the 3-position and a 3,4-dichlorophenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3,4-dichlorophenyl)pyridine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dichlorobenzaldehyde and 3-cyanopyridine.
Condensation Reaction: The 3,4-dichlorobenzaldehyde undergoes a condensation reaction with 3-cyanopyridine in the presence of a base such as sodium methoxide to form the intermediate 5-(3,4-dichlorophenyl)pyridine-3-carbonitrile.
Hydrolysis and Esterification: The intermediate is then hydrolyzed to form the corresponding carboxylic acid, which is subsequently esterified using methanol and a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3,4-dichlorophenyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 5-(3,4-dichlorophenyl)pyridine-3-carboxylic acid.
Reduction: 5-(3,4-dichlorophenyl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(3,4-dichlorophenyl)pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 5-(3,4-dichlorophenyl)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(3-chlorophenyl)pyridine-3-carboxylate
- Methyl 5-(4-chlorophenyl)pyridine-3-carboxylate
- Methyl 5-(3,4-difluorophenyl)pyridine-3-carboxylate
Uniqueness
Methyl 5-(3,4-dichlorophenyl)pyridine-3-carboxylate is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological or material properties.
Properties
IUPAC Name |
methyl 5-(3,4-dichlorophenyl)pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c1-18-13(17)10-4-9(6-16-7-10)8-2-3-11(14)12(15)5-8/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJKNYCNSSODGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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